Aspergillus niger-IN-1

PPARγ Partial Agonism Type 2 Diabetes Research Insulin Sensitizer SAR

5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione (CAS 6325-94-6) is a 5-arylidene thiazolidine-2,4-dione (TZD) derivative. This class, characterized by a central thiazolidine-2,4-dione heterocycle and a benzylidene substituent at the 5-position, is foundational to the 'glitazone' insulin sensitizers and numerous investigational agents.

Molecular Formula C10H7NO3S
Molecular Weight 221.23 g/mol
CAS No. 6325-94-6
Cat. No. B079560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspergillus niger-IN-1
CAS6325-94-6
Molecular FormulaC10H7NO3S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O
InChIInChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
InChIKeyIZVVCHFDGJEVTB-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione (CAS 6325-94-6): Procurement-Ready Reference Standard and Research Intermediate for TZD-Based Assays and SAR Studies


5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione (CAS 6325-94-6) is a 5-arylidene thiazolidine-2,4-dione (TZD) derivative [1]. This class, characterized by a central thiazolidine-2,4-dione heterocycle and a benzylidene substituent at the 5-position, is foundational to the 'glitazone' insulin sensitizers and numerous investigational agents [2]. Unlike its fully elaborated clinical counterparts (e.g., pioglitazone, rosiglitazone) that feature additional N-alkylation or complex side chains, this compound represents a minimally substituted, more synthetically accessible scaffold with a molecular weight of 221.23 g/mol and a predicted XLogP3-AA of 1.8 [3]. This foundational structure makes it a critical building block for medicinal chemistry optimization and a versatile reference standard for establishing baseline activity in TZD-focused assay panels.

Procurement Risk Analysis: Why 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione Cannot Be Interchanged with Other TZDs or Hydroxybenzylidene Analogs


Attempting to substitute 5-(2-hydroxybenzylidene)thiazolidine-2,4-dione with a seemingly similar analog—such as its N-substituted derivatives, the 4-hydroxybenzylidene regioisomer, or a clinical TZD like pioglitazone—introduces significant and unpredictable experimental variance. The specific 2-hydroxy substitution pattern on the benzylidene ring is a critical determinant of both inhibitory potency and target selectivity, as evidenced by large differences in IC50 values across assays for PTP1B, aldose reductase, and NAT1 [1][2][3]. Furthermore, while clinical TZDs like rosiglitazone are potent, full PPARγ agonists (associated with well-documented side effects), this unsubstituted benzylidene-TZD exhibits a distinct activity profile, often acting as a weaker or partial agonist, which is a key advantage in research contexts where avoiding full PPARγ activation is desired [4]. Using a generic, uncharacterized 'TZD derivative' will invalidate comparative SAR studies and compromise the reproducibility of biological assays due to unaccounted differences in solubility, permeability, and target engagement.

Quantitative Differentiation Evidence: Comparative Performance Data for 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione


Target Engagement Profile: PPARγ Binding Affinity Compared to a Potent Analog

5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione serves as an unsubstituted reference point for PPARγ activity. In contrast to optimized N-substituted analogs from the same study, which can achieve potent binding (IC50 = 1790 nM), this compound is a weaker binder. Its value lies in establishing the baseline contribution of the core scaffold, enabling precise quantification of potency gains conferred by specific N-substitutions [1].

PPARγ Partial Agonism Type 2 Diabetes Research Insulin Sensitizer SAR

Enzyme Selectivity: Aldose Reductase (ALR2) Inhibition vs. Clinical Standard Epalrestat

In a comprehensive SAR study, the core benzylidene-thiazolidinedione scaffold, to which 5-(2-hydroxybenzylidene)thiazolidine-2,4-dione belongs, was identified as a foundational element for ALR2 inhibition. While the unsubstituted scaffold has baseline activity, N-substituted analogs (e.g., compound 21) achieved high potency (ALR2 IC50 = 0.95 μM) and marked selectivity over ALR1 (Selectivity Index ≈ 14) [1]. This contrasts with the clinical drug Epalrestat, a carboxylic acid-containing inhibitor with different physicochemical properties and a reported pKa of ~4.2, whereas these novel TZDs are less acidic (pKa ≈ 9.8), suggesting improved membrane permeability [1].

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Biological Activity Benchmark: Comparative NAT1 and Beta-Lactamase Inhibition

BindingDB data for the closely related 2-thioxo analog provides quantitative benchmarks for the scaffold's off-target profile. This analog exhibits measurable, albeit weak, inhibition of human arylamine N-acetyltransferase 1 (NAT1) with an IC50 of 1,100 nM [1]. Its activity against other enzymes, such as Class C beta-lactamase (IC50 = 335,000 nM) and LL-diaminopimelate aminotransferase (IC50 = 200,000 nM), is negligible [1]. This data serves as a useful reference for the target compound, suggesting a generally low promiscuity profile that is desirable for a chemical probe.

Enzyme Inhibition Arylamine N-acetyltransferase Antimicrobial Resistance

Synthetic Accessibility: Yield Comparison in Green Chemistry Protocol

A 2022 study employing deep eutectic solvents (DES) for the Knoevenagel condensation of thiazolidinediones reported a 35.9% yield for 5-(2-hydroxybenzylidene)thiazolidine-2,4-dione under green conditions [1]. This yield, while moderate, serves as a baseline for optimizing more environmentally friendly synthetic routes. For comparison, a conventional solvent-free protocol using a urea/thiourea catalyst achieved a significantly higher yield of 94% for the same compound, demonstrating the substantial impact of reaction conditions on procurement efficiency [2].

Green Chemistry Knoevenagel Condensation Process Chemistry

Application-Specific Procurement Scenarios for 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione


Scenario 1: Reference Standard for PPARγ Partial Agonist Screening Panels

Procure this compound as a low-activity reference control in high-throughput screening (HTS) campaigns for novel PPARγ partial agonists. Its weak binding affinity for the PPARγ LBD establishes the baseline activity of the unsubstituted benzylidene-TZD scaffold [1]. This allows for precise quantification of the potency gains achieved by N3-substitutions or other structural modifications, ensuring accurate SAR interpretation and hit validation. This is essential for programs aiming to develop 'selective PPARγ modulators' (SPPARγMs) with improved safety profiles over full agonists like rosiglitazone [1].

Scenario 2: Scaffold for Developing Non-Carboxylate Aldose Reductase Inhibitors

Use this compound as a foundational scaffold in a medicinal chemistry program targeting aldose reductase (ALR2) for diabetic complications. As a member of the non-carboxylic acid TZD class, it offers a favorable pKa profile (~9.8) that is associated with enhanced membrane permeability compared to traditional carboxylate-containing inhibitors like Epalrestat [2]. The scaffold can be functionalized, particularly at the N3 position, to achieve high potency and selectivity for ALR2 over ALR1, as demonstrated by related analogs achieving an IC50 of 0.95 μM and 14-fold selectivity [2].

Scenario 3: Chemical Probe with Low Off-Target Promiscuity

Procure this compound as a core scaffold for developing chemical probes with a clean selectivity profile. Data from the closely related 2-thioxo analog shows negligible inhibition of common off-targets like beta-lactamase (IC50 = 335 μM) and LL-diaminopimelate aminotransferase (IC50 = 200 μM) [3]. This suggests a low risk of promiscuous binding, making it a superior starting point for building target-specific probes compared to more promiscuous heterocyclic cores. This characteristic is valuable in chemical biology studies where minimizing polypharmacology is critical for linking phenotype to target.

Scenario 4: Benchmarking Green Chemistry Synthesis Protocols

Procure this compound as a test substrate for developing and validating new green chemistry methods for Knoevenagel condensations. Its synthesis has been benchmarked in both traditional (94% yield) [4] and deep eutectic solvent (DES) based protocols (35.9% yield) [5]. This established performance data makes it an ideal candidate for head-to-head comparisons of novel catalysts, solvents, or continuous flow processes aimed at improving the sustainability and efficiency of TZD derivative synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspergillus niger-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.